

Voxtalisib: A Technical Guide to its Signaling Pathway and Preclinical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Abstract

Voxtalisib (also known as **XL765** or SAR245409) is a potent, orally bioavailable small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.^[1] As a dual inhibitor, Voxtalisib has been investigated for its therapeutic potential in various cancers due to the critical role of the PI3K/AKT/mTOR pathway in cell growth, proliferation, survival, and metabolism. This document provides a comprehensive technical overview of the Voxtalisib signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction to the PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-biphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).

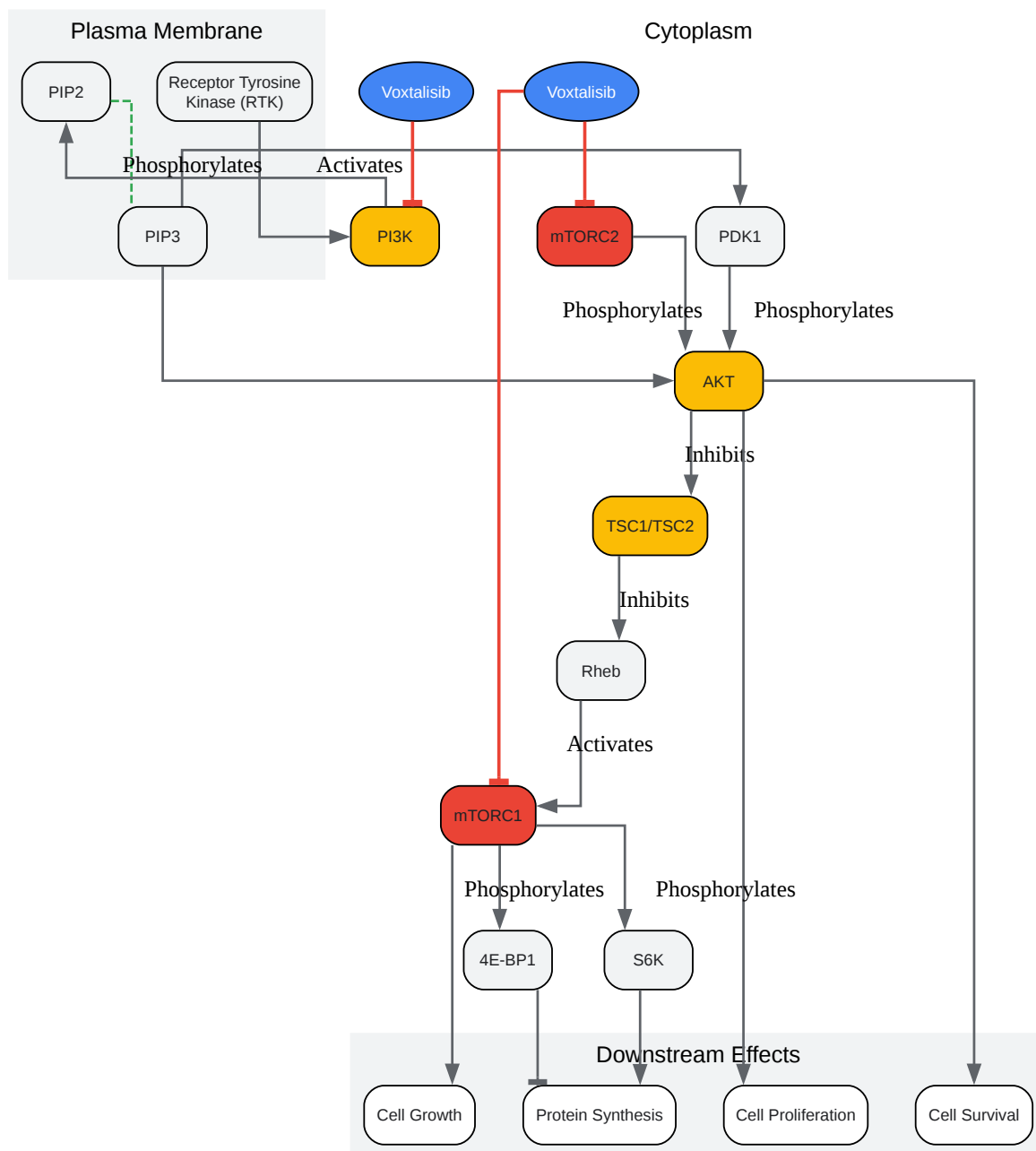
Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes. A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. mTORC1, when activated, promotes protein synthesis, lipid synthesis, and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is primarily involved in the activation of AKT. Given the central role of this pathway in cancer, inhibitors that can effectively block its key components are of significant interest.

Mechanism of Action of Voxelisib

Voxelisib is an ATP-competitive inhibitor that potently targets all four class I PI3K isoforms (p110 α , p110 β , p110 γ , and p110 δ) and mTOR.^{[2][3]} By simultaneously inhibiting both PI3K and mTOR, Voxelisib offers a more comprehensive blockade of the pathway compared to inhibitors that target only a single component. This dual inhibition is hypothesized to overcome the feedback activation of PI3K that can occur with mTOR-only inhibitors.^[4]

Signaling Pathway Diagram

The following diagram illustrates the points of inhibition of Voxelisib within the PI3K/mTOR signaling pathway.



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Figure 1. Voxtalisib's dual inhibition of PI3K and mTOR.

Quantitative Data

The following tables summarize the in vitro inhibitory activities and cellular effects of Voxtalisib.

Table 1: In Vitro Kinase Inhibitory Activity of Voxtalisib

Target	IC50 (nM)	Reference
PI3K Isoforms		
p110α	39	[2]
p110β	113	[2]
p110γ	9	[2][3][5]
p110δ	43	[2]
mTOR Complexes		
mTORC1	160	[2]
mTORC2	910	[2]
Other Kinases		
DNA-PK	150	[2][3][5]
VPS34	~9100	[2]

IC50: Half maximal inhibitory concentration.

Table 2: Cellular Activity of Voxtalisib

Assay	Cell Line	IC50 (nM)	Reference
Cell Proliferation (BrdU incorporation)	MCF7	1070	[2][6]
PC-3	1840	[2][6]	
Anchorage- Independent Growth (Soft Agar)	MCF7	230	[6]
PC-3	270	[6]	
PIP3 Production (EGF-induced)	MCF7	170	[2][6]
PC-3	290	[2][6]	
AKT Phosphorylation (EGF-stimulated)	PC-3	250	[2][6]
S6 Phosphorylation (non-stimulated)	PC-3	120	[2][6]

BrdU: Bromodeoxyuridine; EGF: Epidermal Growth Factor.

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data tables are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (PI3K/mTOR)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PI3K or mTOR kinases.

Materials:

- Recombinant human PI3K isoforms or mTOR complex

- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Substrate (e.g., phosphatidylinositol for PI3K, recombinant S6K or 4E-BP1 for mTOR)
- [γ -³²P]ATP or [γ -³³P]ATP
- Voxelisib or other test compounds
- 96-well plates
- Phosphocellulose or SAM²® Biotin Capture membranes
- Scintillation counter

Procedure:

- Prepare serial dilutions of Voxelisib in DMSO and then dilute into the kinase buffer.
- In a 96-well plate, add the kinase, substrate, and Voxelisib solution.
- Initiate the reaction by adding ATP (containing a tracer amount of radiolabeled ATP).
- Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Transfer a portion of the reaction mixture to a phosphocellulose or SAM²® membrane.
- Wash the membrane extensively to remove unincorporated ATP.
- Measure the amount of incorporated radiolabel using a scintillation counter.
- Calculate the percent inhibition for each Voxelisib concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blotting for Phospho-Protein Analysis

This protocol outlines the steps for detecting changes in the phosphorylation status of key signaling proteins like AKT and S6.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-S6 (Ser235/236), rabbit anti-S6)
- HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture cells to the desired confluency and treat with Voxelalisib for the indicated times.
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Denature the protein samples by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.

- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.

Cell Proliferation (BrdU Incorporation) Assay

This colorimetric immunoassay measures DNA synthesis as an indicator of cell proliferation.

Materials:

- Cells and complete culture medium
- 96-well cell culture plates
- Voxtalisib or other test compounds
- BrdU labeling solution
- FixDenat solution
- Anti-BrdU-POD antibody solution
- Substrate solution (e.g., TMB)
- Stop solution (e.g., H₂SO₄)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.

- Treat the cells with various concentrations of Voxtalisib for the desired duration (e.g., 24-72 hours).
- Add BrdU labeling solution to each well and incubate for 2-4 hours.
- Remove the culture medium and add FixDenat solution to each well for 30 minutes.
- Remove the FixDenat solution and add the anti-BrdU-POD antibody solution for 90 minutes.
- Wash the wells multiple times with wash buffer.
- Add the substrate solution and incubate until a color change is observed.
- Add the stop solution to terminate the reaction.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percent inhibition of proliferation and determine the IC50 value.

Anchorage-Independent Growth (Soft Agar Colony Formation) Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.

Materials:

- Agar (e.g., Noble agar)
- 2X complete culture medium
- 6-well plates
- Cells
- Voxtalisib or other test compounds
- Crystal violet solution

Procedure:

- Prepare a base layer of 0.6% agar in complete culture medium in each well of a 6-well plate and allow it to solidify.
- Harvest and count the cells.
- Resuspend the cells in complete culture medium containing various concentrations of Voxtalisib.
- Mix the cell suspension with an equal volume of 0.7% agar in complete culture medium to create a top layer of 0.35% agar.
- Carefully layer the cell-agar mixture on top of the solidified base layer.
- Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with fresh medium containing the respective treatments every 3-4 days.
- After the incubation period, stain the colonies with crystal violet solution.
- Count the number of colonies in each well using a microscope.
- Calculate the percent inhibition of colony formation and determine the IC50 value.

Conclusion

Voxtalisib is a potent dual inhibitor of the PI3K and mTOR signaling pathways, demonstrating significant activity against all class I PI3K isoforms and mTORC1/2. Its ability to comprehensively block this critical cancer-promoting pathway has been validated through various in vitro and cellular assays. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on PI3K/mTOR pathway inhibitors and related cancer therapies. Further investigation into the clinical efficacy and safety profile of Voxtalisib is warranted to fully elucidate its therapeutic potential.

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